molecular formula C14H12O3S B2415376 2-Tosylbenzaldehyde CAS No. 171503-27-8

2-Tosylbenzaldehyde

Cat. No. B2415376
CAS RN: 171503-27-8
M. Wt: 260.31
InChI Key: ORSXVDXFBGUMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tosylbenzaldehyde, also known as 2-[(4-Methylphenyl)sulfonyl]benzaldehyde, is a compound with the molecular formula C14H12O3S . It has a molecular weight of 260.31 g/mol . This compound is widely used in organic synthesis.


Molecular Structure Analysis

The molecular structure of 2-Tosylbenzaldehyde consists of a benzene ring attached to a sulfonyl group and an aldehyde group . The IUPAC name for this compound is 2-(4-methylphenyl)sulfonylbenzaldehyde . The InChI string and the canonical SMILES for this compound are also available .


Physical And Chemical Properties Analysis

2-Tosylbenzaldehyde has a molecular weight of 260.31 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 260.05071541 g/mol . The topological polar surface area of the compound is 59.6 Ų .

Scientific Research Applications

Toluene Oxidation to Benzaldehyde

One of the applications of 2-Tosylbenzaldehyde is in the sustainable and highly selective oxidation of toluene to benzaldehyde. This process uses a V-based catalytic biphasic system, avoiding organic solvents and using toluene as both the substrate and co-solvent . The oxidation is performed using an NH4VO3 catalyst, H2O2, and a safe and inexpensive co-catalyst . This method can yield up to 30% of benzaldehyde at 60 °C .

Styrene Oxidation to Benzaldehyde

2-Tosylbenzaldehyde can also be used in the selective oxidation of styrene to benzaldehyde. This process uses a variety of metal catalysts and supports, including metal–organic frameworks, zeolites, carbon materials, and silicas . The reaction mechanism proceeds through the generation of an intermediate reactive metal–oxygen species by catalyst-oxidant interactions .

Synthesis of Perfumes

Benzaldehyde, which can be produced from 2-Tosylbenzaldehyde, is widely used in the manufacture of perfumes . It is an important intermediate for the synthesis of several products .

Production of Epoxy Resins

Benzaldehyde is also used in the production of epoxy resins . These resins have a wide range of applications, including in coatings, adhesives, and composite materials .

Manufacture of Plasticizers

Another application of benzaldehyde is in the manufacture of plasticizers . Plasticizers are additives that increase the plasticity or fluidity of a material .

Production of Pharmaceuticals

Benzaldehyde is also used in the production of pharmaceuticals . It is an important intermediate in the synthesis of a wide range of drugs .

properties

IUPAC Name

2-(4-methylphenyl)sulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-11-6-8-13(9-7-11)18(16,17)14-5-3-2-4-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSXVDXFBGUMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tosylbenzaldehyde

Synthesis routes and methods

Procedure details

To a solution of 2-fluorobenzaldehyde (12.4 g, 100 mmol) in DMSO (75 mL) is added p-toluenesulfinic acid sodium salt (19.6 g, 110 mmol), and the reaction mixture is heated to 100° C. for 16 h. Once complete, the reaction mixture is cooled to room temperature and poured onto ice. The product is then isolated as a white solid by filtration to afford 2-[(4-methylphenyl)sulfonyl]benzaldehyde (10.1 g, 39%).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

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